molecular formula C11H16FN B12975746 (R)-1-(4-Fluoro-3-methylphenyl)butan-1-amine

(R)-1-(4-Fluoro-3-methylphenyl)butan-1-amine

Cat. No.: B12975746
M. Wt: 181.25 g/mol
InChI Key: TZKBQGTYBMPRPN-LLVKDONJSA-N
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Description

®-1-(4-Fluoro-3-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methyl group on a phenyl ring, attached to a butan-1-amine backbone. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluoro-3-methylphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and butan-1-amine.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Fluoro-3-methylphenyl)butan-1-amine may involve large-scale reductive amination processes, followed by chiral resolution using efficient and cost-effective methods such as crystallization with chiral acids or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-3-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-3-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring may enhance its binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Fluorophenyl)butan-1-amine: Lacks the methyl group, which may affect its biological activity.

    ®-1-(3-Methylphenyl)butan-1-amine: Lacks the fluoro group, which may influence its chemical reactivity and binding properties.

Uniqueness

®-1-(4-Fluoro-3-methylphenyl)butan-1-amine is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly impact its chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(4-fluoro-3-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m1/s1

InChI Key

TZKBQGTYBMPRPN-LLVKDONJSA-N

Isomeric SMILES

CCC[C@H](C1=CC(=C(C=C1)F)C)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)F)C)N

Origin of Product

United States

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